molecular formula C21H24N2O5S2 B15008806 [7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methylphenyl)methanone

[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methylphenyl)methanone

Cat. No.: B15008806
M. Wt: 448.6 g/mol
InChI Key: SDMBWFDEPMYMGI-UHFFFAOYSA-N
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Description

6-(4-METHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives

Preparation Methods

The synthesis of 6-(4-METHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE involves several steps, including cyclization, ring annulation, and cycloaddition reactions. The synthetic routes typically start with the preparation of the pyrrole and pyrazine rings, followed by their fusion to form the pyrrolopyrazine scaffold. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

6-(4-METHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In medicinal chemistry, it has shown promise as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent. Its diverse biological activities make it a valuable scaffold for drug discovery and development .

Mechanism of Action

The mechanism of action of 6-(4-METHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. Detailed studies on its molecular interactions and docking studies have provided insights into its suitability for further development .

Comparison with Similar Compounds

6-(4-METHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE can be compared with other pyrrolopyrazine derivatives, such as those containing different substituents on the pyrrole or pyrazine rings. These similar compounds may exhibit varying degrees of biological activity and specificity.

Properties

Molecular Formula

C21H24N2O5S2

Molecular Weight

448.6 g/mol

IUPAC Name

[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C21H24N2O5S2/c1-4-12-29(25,26)20-17-14-22-10-11-23(17)18(21(20)30(27,28)13-5-2)19(24)16-8-6-15(3)7-9-16/h6-11,14H,4-5,12-13H2,1-3H3

InChI Key

SDMBWFDEPMYMGI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C2C=NC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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